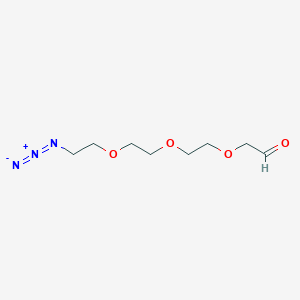

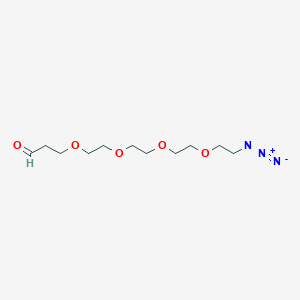

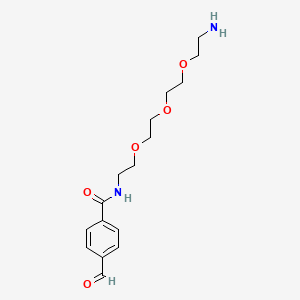

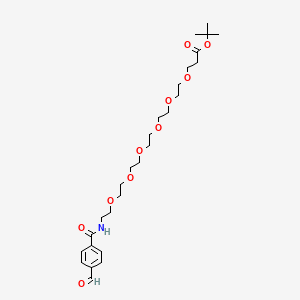

![molecular formula C20H21B2NO5 B605364 3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one CAS No. 856849-35-9](/img/structure/B605364.png)

3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Boronic acids and their derivatives have been gaining interest in medicinal chemistry. They were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . Boron-containing compounds were initially thought to be toxic, but this concept has been demystified, and they are usually considered non-toxic .

Synthesis Analysis

Boronic acids have been utilized in various synthetic processes. For instance, they have been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Molecular Structure Analysis

The molecular structure of boronic acids and their derivatives can be complex. X-ray crystallography has been used to reveal various structural features which may influence their potencies .

Chemical Reactions Analysis

Boronic acids participate in several types of chemical reactions. For example, in Suzuki–Miyaura coupling, transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids and their derivatives can be influenced by the introduction of the boronic acid group to bioactive molecules. This modification can affect selectivity, physicochemical, and pharmacokinetic characteristics .

Scientific Research Applications

Antitumor Activity : Derivatives of 3,5-Bis(arylidene)piperidin-4-one (BAPs) exhibit significant antitumor activity, attributed to their double α,β-unsaturated ketone structural characteristics. Asymmetric BAPs, a category in which the compound may fall, have shown promise in preliminary cytotoxicity evaluations against various human cancer cell lines (Yao et al., 2018).

Proteasome Inhibition in Cervical Cancer : Chalcone-based derivatives, related to the compound , have shown potential in inhibiting proteasomal activity. This inhibition is particularly effective in killing human papillomavirus-positive cervical cancer cells (Bazzaro et al., 2011).

EGFR Tyrosine Kinase Inhibition : Analogues of 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one have been synthesized and evaluated for anticancer activity, showing significant effects against breast cancer cell lines. These compounds have been studied for their interaction with EGFR tyrosine kinase, a target for anticancer agents (Ahsan et al., 2020).

Chemodosimetric Probes for Metal Ions : Boron-dipyrromethenes containing derivatives of the compound have been synthesized and shown to act as selective chemodosimetric probes for the recognition of Hg(II) ions, indicating potential applications in environmental and analytical chemistry (Madhu et al., 2014).

Antiarrhythmic Activities : Derivatives of 3,5-Bis(4-chlorobenzylidene)-1-ethylpiperidin-4-one have demonstrated high antiarrhythmic activities, comparable with established drugs like Procaine amide and Lidocaine. This suggests potential applications in the development of new antiarrhythmic drugs (Abdel-Hafez et al., 2009).

Synthesis of Novel Compounds : Research has focused on the synthesis of novel structures based on 3,5-bis(arylidene)-1-methylpiperidin-4-ones, exploring their potential in various therapeutic and analytical applications, such as tumor-selective cytotoxins and boronic acid-based catalysts for chemical reactions (Das et al., 2011).

Mechanism of Action

The mechanism of action of boronic acids and their derivatives can vary depending on the specific compound. For example, a novel class of hybrid molecules designed as candidate antineoplastic agents from dichloroacetic acid and a number of cytotoxic 3,5-bis(benzylidene)-4-piperidones demonstrated potent cytotoxicity towards human HCT116 colon cancer cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[4-[(E)-[(5E)-5-[(4-boronophenyl)methylidene]-1-methyl-4-oxopiperidin-3-ylidene]methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21B2NO5/c1-23-12-16(10-14-2-6-18(7-3-14)21(25)26)20(24)17(13-23)11-15-4-8-19(9-5-15)22(27)28/h2-11,25-28H,12-13H2,1H3/b16-10+,17-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPIKXGUPAKTIZ-OTYYAQKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)B(O)O)C2=O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(O)(O)C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)B(O)O)/CN(C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21B2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does AM114 exert its effects on inflammation and apoptosis in THP-1 derived macrophages?

A1: AM114 acts as a proteasome inhibitor (PI) []. The proteasome complex plays a critical role in various cellular processes, including protein degradation, cellular differentiation, and antigen presentation. By inhibiting the proteasome, AM114 disrupts these processes, leading to the accumulation of misfolded proteins and triggering apoptosis. The study demonstrated that AM114 induced significant apoptotic features in interleukin-1-beta (IL-1-beta) stimulated THP-1 derived macrophages, as evidenced by increased caspase-3 activity and DNA fragmentation []. Additionally, AM114 significantly suppressed the release of pro-inflammatory cytokines IL-6 and IL-8 in these cells [], highlighting its anti-inflammatory properties.

Q2: How does the efficacy of AM114 compare to aspirin in the context of the study?

A2: The research directly compared the effects of AM114 and aspirin on IL-1-beta stimulated THP-1 derived macrophages []. Interestingly, AM114 demonstrated a considerably lower IC50 value (3.6 micromolar) compared to aspirin (3900 micromolar), indicating higher potency in inhibiting cell viability []. Furthermore, AM114 induced a more pronounced increase in caspase-3 activity and more effectively suppressed the release of pro-inflammatory cytokines compared to aspirin, suggesting a potentially superior therapeutic profile in this specific experimental setting [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.